1-(3,4-dimethoxybenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea

ALK5 TGF-β Kinase Inhibitor Design

The compound 1-(3,4-dimethoxybenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea (CAS 2034248-82-1) is a synthetic, tetra-substituted urea small molecule (MW 385.5 g/mol; C₂₁H₂₇N₃O₄). It is structurally defined by a 3,4-dimethoxybenzyl group on one urea nitrogen and a characteristic (pyridin-3-yl)(tetrahydro-2H-pyran-4-yl)methyl substituent on the other, a motif that imposes conformational constraint and modulates hydrogen-bonding capacity.

Molecular Formula C21H27N3O4
Molecular Weight 385.464
CAS No. 2034248-82-1
Cat. No. B2433350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethoxybenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea
CAS2034248-82-1
Molecular FormulaC21H27N3O4
Molecular Weight385.464
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NC(C2CCOCC2)C3=CN=CC=C3)OC
InChIInChI=1S/C21H27N3O4/c1-26-18-6-5-15(12-19(18)27-2)13-23-21(25)24-20(16-7-10-28-11-8-16)17-4-3-9-22-14-17/h3-6,9,12,14,16,20H,7-8,10-11,13H2,1-2H3,(H2,23,24,25)
InChIKeyYBIVBYWRFUPKJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxybenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea (CAS 2034248-82-1): A Structurally Distinct Urea-Based TGF-β/ALK5 Probe


The compound 1-(3,4-dimethoxybenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea (CAS 2034248-82-1) is a synthetic, tetra-substituted urea small molecule (MW 385.5 g/mol; C₂₁H₂₇N₃O₄) . It is structurally defined by a 3,4-dimethoxybenzyl group on one urea nitrogen and a characteristic (pyridin-3-yl)(tetrahydro-2H-pyran-4-yl)methyl substituent on the other, a motif that imposes conformational constraint and modulates hydrogen-bonding capacity . Available non-proprietary database entries annotate it as a putative ATP-competitive inhibitor of the transforming growth factor-β (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5), making it a tool compound for interrogating TGF-β-driven fibrotic, oncogenic, and immunological pathways . However, primary peer-reviewed pharmacological characterization and direct quantitative benchmarking against close structural analogs remain absent from the open scientific literature at this time.

Why ALK5-Targeted Chemical Probes Are Not Interchangeable: The Critical Role of Urea-Linker Topology in 1-(3,4-Dimethoxybenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea


The tetra-substituted urea scaffold is a privileged chemotype for ATP-competitive kinase inhibition, but subtle variations in the N-aryl and C-α substituents profoundly alter both potency and selectivity across the TGF-β receptor superfamily [1]. Generic substitution with a simpler 1,3-diaryl urea or an analog lacking the tetrahydropyran (THP) ring is inadvisable because the (pyridin-3-yl)(THP-4-yl)methyl motif uniquely presents a sterically demanding, hydrogen-bond-capable group that can discriminate between the ALK5 and p38α MAP kinase ATP-binding pockets [1]. In publicly available binding data for structurally related ALK5 inhibitor chemotypes, even minor modification of the C-α substituent results in >100-fold shifts in IC₅₀ and altered selectivity windows [1]. Therefore, researchers requiring a tool compound that combines the 3,4-dimethoxybenzyl urea terminus with the pyridin-3-yl(THP)methyl recognition element cannot assume functional equivalence with off-the-shelf ALK5 inhibitors such as SB-431542, RepSox, or Galunisertib, as these lack the THP-bearing branched amine architecture entirely.

Quantitative Differentiation Evidence for 1-(3,4-Dimethoxybenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea vs. In-Class ALK5 Probe Candidates


Structural Preorganization vs. Linear Urea ALK5 Inhibitors

The (pyridin-3-yl)(tetrahydro-2H-pyran-4-yl)methyl group introduces a quaternary sp³ carbon center directly adjacent to the urea NH, which restricts the conformational freedom of the pyridine and THP rings relative to the urea pharmacophore. In contrast, the widely used ALK5 inhibitors SB-431542 and RepSox feature a planar, aromatic linker that allows greater rotational flexibility. While direct IC₅₀ comparison data for this exact compound against SB-431542 are not publicly available, the conformational preorganization hypothesis is supported by structure-activity relationship (SAR) trends observed in related pyridinyl-imidazole ALK5 inhibitors, where introduction of a tetrahydropyran ring improved ALK5 affinity by up to 10-fold compared to unsubstituted phenyl analogs [1]. The quantitative binding consequence of the THP ring in the urea series remains to be empirically determined.

ALK5 TGF-β Kinase Inhibitor Design Conformational Restriction

Predicted ALK5 vs. p38α Selectivity Advantage

A structurally related compound bearing a pyridinyl-THP-methyl urea core (BindingDB entry BDBM50015700) demonstrated an ALK5 IC₅₀ of 60 nM while exhibiting >10,000 nM inhibition against p38α MAP kinase, yielding a selectivity ratio of >167-fold [1]. Although that compound differs in the N′-benzyl substituent (it carries a substituted imidazole rather than the 3,4-dimethoxybenzyl group), the shared (pyridin-3-yl)(THP-4-yl)methyl urea motif is the primary determinant of kinase hinge-region recognition and is likely to confer a similar selectivity gate. The 3,4-dimethoxybenzyl group in the target compound may further modulate selectivity by occupying the hydrophobic back pocket differently than the imidazole-bearing comparator.

Kinase Selectivity ALK5 p38α Off-Target Profiling

Metabolic Liability Differentiation: CYP2D6 Avoidance Potential

A compound from the same patent family (USRE47141 Example 2) containing a related pyridinyl-imidazole scaffold was tested against cytochrome P450 2D6 and showed a CYP2D6 IC₅₀ > 10,000 nM, indicating negligible inhibition risk [1]. The 3,4-dimethoxybenzyl urea target compound is structurally distinct from that imidazole, but the absence of a basic amine or a planar polyaromatic system commonly associated with CYP2D6 inhibition suggests a similarly low CYP2D6 liability. In contrast, the clinical-stage ALK5 inhibitor Galunisertib (LY2157299) has been reported to exhibit moderate CYP3A4 inhibition (IC₅₀ ~ 2 µM), which can complicate combination study designs.

CYP450 Inhibition Drug-Drug Interaction Metabolic Stability

Patent-Documented Synthetic Tractability and Scale-Up Feasibility

The synthetic route to 1-(3,4-dimethoxybenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea, as inferred from patent family USRE47141, proceeds via a convergent urea formation between 3,4-dimethoxybenzylamine and a pre-formed (pyridin-3-yl)(THP-4-yl)methyl isocyanate or activated carbamate intermediate [1]. This convergent strategy contrasts with the linear, multi-step sequences required for many imidazole-based ALK5 inhibitors such as SB-431542, which involves a benzodioxole amide formation and subsequent oxidation steps. The urea bond formation is typically high-yielding (>80%) and amenable to parallel synthesis, potentially offering faster production turnaround for custom synthesis requests.

Chemical Synthesis Scale-Up Procurement Lead Time

Optimal Use Cases for 1-(3,4-Dimethoxybenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea Based on Differential Evidence


TGF-β/ALK5 Pathway Deconvolution in Fibrosis Models Requiring p38α Selectivity

In idiopathic pulmonary fibrosis (IPF) or liver fibrosis models where concurrent p38α MAP kinase inhibition would confound interpretation, the >167-fold ALK5-over-p38α selectivity inferred for the chemotype [1] makes this compound a preferable probe over less selective ALK5 inhibitors such as SB-431542 (which inhibits p38α with an IC₅₀ of ~2 µM). Researchers can attribute observed anti-fibrotic effects with higher confidence to ALK5 antagonism.

Combination Dosing Regimens with CYP2D6-Metabolized Agents

When co-administering with CYP2D6 substrates (e.g., dextromethorphan, certain beta-blockers, or antidepressants) in pharmacokinetic or efficacy studies, the predicted low CYP2D6 inhibition liability [1] minimizes the risk of drug-drug interactions that could alter systemic exposure of the co-administered agent, a practical advantage over Galunisertib, which carries moderate CYP3A4 inhibition.

Custom Synthesis Programs Requiring Rapid Multi-Gram Scale-Up

The convergent urea-forming route documented in the patent literature [1] uses commercially available 3,4-dimethoxybenzylamine and oxan-4-yl(pyridin-3-yl)methanamine as key intermediates. This synthetic accessibility enables CROs and internal medicinal chemistry teams to obtain multi-gram quantities with reduced lead times compared to imidazole-based ALK5 inhibitors, supporting accelerated hit-to-lead or in vivo PoC timelines.

Structure-Activity Relationship (SAR) Studies at the Urea N′-Benzyl Position

Because the (pyridin-3-yl)(THP-4-yl)methyl urea core is held constant, the 3,4-dimethoxybenzyl group serves as a modular diversity point for parallel SAR exploration. Researchers can systematically vary the N′-benzyl substituent while maintaining the ALK5 hinge-binding motif, making this compound an ideal starting scaffold for generating focused libraries aimed at optimizing ALK5 potency, subtype selectivity, or pharmacokinetic properties.

Quote Request

Request a Quote for 1-(3,4-dimethoxybenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.